molecular formula C10H8N2O3 B054196 Tyrphostin A46 CAS No. 122520-85-8

Tyrphostin A46

Cat. No.: B054196
CAS No.: 122520-85-8
M. Wt: 204.18 g/mol
InChI Key: USOXQZNJFMKTKJ-XVNBXDOJSA-N
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Mechanism of Action

Target of Action

Tyrphostin A46, also known as AG 99, is a compound that has been found to target several key proteins in cellular processes. One of its primary targets is the cyclin B1/p34cdc2 complex , which plays a crucial role in cell cycle progression. Additionally, it has been shown to inhibit the Pup proteasome system in Mycobacterium tuberculosis , making it a potential target for new drug development against this bacterium.

Mode of Action

This compound interacts with its targets by inhibiting their activity. In the case of the cyclin B1/p34cdc2 complex, this compound suppresses cyclin B1 and reduces the functional activity of the complex . This results in a significant delay in the progression of cells through the G1 and S phases of the cell cycle . For the Pup proteasome system in Mycobacterium tuberculosis, this compound inhibits the depupylation actions of Dop on the native substrate, FabD-Pup .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting the cyclin B1/p34cdc2 complex, it impacts the cell cycle pathway , specifically the transition from the G1 to the S phase . In the context of Mycobacterium tuberculosis, this compound disrupts the Pup proteasome system , a unique pathway in this bacterium and related genera .

Result of Action

The inhibition of the cyclin B1/p34cdc2 complex by this compound leads to a delay in cell cycle progression, effectively inhibiting cell growth . This has been observed in hormone-responsive MCF-7 and hormone-unresponsive MCF-7-5C cell growth . In the context of Mycobacterium tuberculosis, the inhibition of the Pup proteasome system could potentially disrupt the bacterium’s protein degradation process .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other growth factors or hormones can affect its action. In one study, the combined treatment of LNCaP cells with DHT and EGF caused the largest decrease of UGT2B17 protein, but the addition of this compound restored the level of UGT2B17 protein to that seen with the DHT alone . This suggests that the environment in which this compound acts can significantly influence its efficacy.

Biochemical Analysis

Biochemical Properties

Tyrphostin A46 plays a significant role in biochemical reactions by inhibiting the activity of tyrosine kinases. It interacts with various enzymes, proteins, and other biomolecules, primarily targeting the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, this compound prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways . This interaction is non-ATP competitive, meaning that this compound does not compete with ATP for binding to the kinase but rather binds to a different site on the enzyme .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It has been shown to inhibit the autophosphorylation of EGFR and the subsequent phosphorylation of intracellular substrates . This inhibition disrupts cell signaling pathways that are crucial for cell proliferation, survival, and differentiation. In cancer cells, this compound can induce cell cycle arrest and apoptosis by interfering with these signaling pathways . Additionally, it affects gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the tyrosine kinase domain of EGFR. By occupying the active site, this compound inhibits the kinase activity of EGFR, preventing the phosphorylation of tyrosine residues on the receptor and its substrates . This inhibition leads to the suppression of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival . Furthermore, this compound can inhibit the activity of other tyrosine kinases, contributing to its broad-spectrum effects on cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods . In in vitro studies, the inhibitory effects of this compound on EGFR phosphorylation and cell proliferation are typically observed within hours of treatment . Long-term exposure to this compound can lead to sustained inhibition of cell signaling and growth, although the extent of these effects may vary depending on the cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit EGFR activity and reduce tumor growth without causing significant toxicity . At higher doses, this compound may induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the inhibition of tyrosine kinases that are essential for normal cellular functions in non-cancerous tissues . Therefore, careful dose optimization is crucial for maximizing the therapeutic benefits of this compound while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with tyrosine kinases. By inhibiting EGFR and other tyrosine kinases, this compound can alter metabolic flux and metabolite levels in cells . For example, the inhibition of EGFR signaling can reduce the uptake and utilization of glucose, leading to decreased glycolytic activity . Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, further influencing cellular energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in the cytoplasm, where it interacts with its target enzymes . Additionally, this compound may be transported by specific binding proteins or transporters that facilitate its uptake and distribution within cells . The localization and accumulation of this compound can influence its efficacy and toxicity, as higher concentrations in certain tissues may enhance its therapeutic effects or increase the risk of adverse reactions .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on tyrosine kinases . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles . Its distribution within the cytoplasm can be influenced by factors such as the presence of binding proteins and the local concentration of its target enzymes . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

AG 99 can be synthesized through various synthetic routes. One common method involves the reaction of benzylidenemalononitrile with appropriate reagents under controlled conditions . The industrial production of AG 99 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored as a crystalline solid at -20°C to maintain its stability .

Chemical Reactions Analysis

AG 99 undergoes several types of chemical reactions, including:

    Oxidation: AG 99 can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced using reducing agents to yield different reduced forms.

    Substitution: AG 99 can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AG 99 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

AG 99 is unique compared to other EGFR inhibitors due to its specific structure and mode of action. Similar compounds include:

    AG 1478: Another EGFR inhibitor with a different chemical structure and higher potency.

    Gefitinib: A well-known EGFR inhibitor used clinically for treating non-small cell lung cancer.

    Erlotinib: Another clinically used EGFR inhibitor with a distinct chemical structure.

AG 99 stands out due to its specific inhibition profile and the ability to induce cell death through caspase activation .

Biological Activity

Tyrphostin A46, a member of the tyrphostin family, is a selective inhibitor of protein tyrosine kinases (PTKs) and has been studied for its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and relevant case studies.

Overview of this compound

This compound (also known as AG99) is characterized chemically as α\alpha -cyano-(3,4-dihydroxy)cinnamide. It acts primarily by inhibiting the activity of specific PTKs involved in signal transduction pathways that regulate cell growth, differentiation, and survival. The inhibition of these kinases can disrupt pathological processes associated with cancer and other diseases.

This compound selectively inhibits the phosphorylation activity of PTKs without competing for ATP binding sites, which makes it less cytotoxic compared to conventional chemotherapeutic agents. This selectivity allows for targeted therapeutic approaches while minimizing damage to normal cells.

1. Genotoxicity Studies

Research has shown that this compound can induce genotoxic effects under certain conditions. In a study involving Chinese hamster ovary (CHO-K1) cells, it was found that this compound increased sister chromatid exchange frequency but only induced chromosomal aberrations when the cells were in the S phase of the cell cycle. Notably, these effects were not observed in primary embryonic cells (CHE), suggesting a differential response based on cell type .

2. Inhibition of Growth Factor Signaling

This compound has been shown to block the action of epidermal growth factor (EGF) in various cell types. For instance, it inhibited EGF-induced DNA synthesis and apoptosis in hepatic stellate cells (HSCs), indicating its potential role in modulating growth factor signaling pathways critical for liver function and pathology .

3. Impact on Cell Proliferation and Survival

Inhibition of PTK activity by this compound has been linked to altered cell proliferation rates. For example, studies demonstrated that this compound could reduce proliferation in cancerous cell lines by disrupting essential signaling pathways mediated by PTKs .

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and proliferation rates, particularly in breast and prostate cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth.

Cell LineIC50 (µM)Effect on Viability
Breast Cancer (MCF-7)1570% reduction
Prostate Cancer (LNCaP)1065% reduction

Case Study 2: In Vivo Models

In vivo studies using murine models have also highlighted the efficacy of this compound against tumor growth. Mice treated with this compound showed a marked decrease in tumor size compared to control groups, reinforcing its potential as an anti-cancer agent.

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOXQZNJFMKTKJ-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118409-59-9, 122520-85-8
Record name Tyrphostin A46
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin A46
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin 46
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AG 99
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TYRPHOSTIN A46
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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